(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
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Description
(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H23NO8 and its molecular weight is 489.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Reactivity Research has focused on the synthesis, characterization, and application of compounds with complex structures, including those with benzodioxin and dimethoxybenzylidene groups. For example, Gabriele et al. (2006) explored the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation of alkynes, showing significant stereoselectivity in the formation of Z isomers, which could imply potential pathways for synthesizing structurally related compounds (Gabriele et al., 2006).
Biological Activity and Applications While direct applications of the compound were not identified, related research demonstrates the potential for biological and pharmacological activity. For instance, derivatives of dihydrobenzodioxine and thiazolidinones have been synthesized and evaluated for various biological activities, such as anti-inflammatory and antimicrobial properties, suggesting a potential framework for investigating the biological activities of similar compounds (Nikalje et al., 2015).
Synthesis and Anticancer Activity Studies have also investigated the synthesis and anticancer activities of compounds with related structures, indicating the potential for developing novel therapeutic agents. For example, Karaburun et al. (2018) explored the synthesis of inden-1-one substituted acetamide derivatives and their anticancer activity, providing a basis for the potential anticancer research applications of compounds with acetamide functionalities (Karaburun et al., 2018).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c1-31-21-5-3-4-16(27(21)32-2)12-24-26(30)19-8-7-18(14-22(19)36-24)35-15-25(29)28-17-6-9-20-23(13-17)34-11-10-33-20/h3-9,12-14H,10-11,15H2,1-2H3,(H,28,29)/b24-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVWGSYGAWMHLJ-MSXFZWOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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